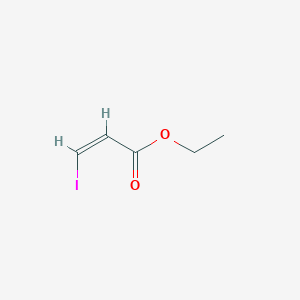
(Z)-Ethyl 3-iodoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 3-iodoacrylate is an organic compound with the molecular formula C5H7IO2 It is an ester derivative of 3-iodoacrylic acid, characterized by the presence of an iodine atom attached to the carbon-carbon double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Ethyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the hydrohalogenation of ethyl propiolate with iodine in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrohalogenation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.
Reduction Reactions: The double bond can be reduced to form the corresponding saturated ester.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium or copper catalysts, along with ligands and bases, under mild to moderate temperatures.
Reduction Reactions: Commonly employ hydrogen gas or hydride donors like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted acrylates.
Coupling Reactions: Produce various alkynylated products.
Reduction Reactions: Result in ethyl 3-iodopropionate.
Scientific Research Applications
(Z)-Ethyl 3-iodoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-iodoacrylate in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new bonds. The double bond’s configuration influences the stereochemistry of the products formed.
Comparison with Similar Compounds
Similar Compounds
Isopropyl (Z)-3-iodoacrylate: Similar in structure but with an isopropyl group instead of an ethyl group.
Methyl (Z)-3-iodoacrylate: Contains a methyl group instead of an ethyl group.
Uniqueness
(Z)-Ethyl 3-iodoacrylate is unique due to its specific reactivity and the influence of the ethyl group on its chemical behavior. The ethyl group can affect the compound’s solubility, reactivity, and the properties of the products formed in various reactions.
Properties
CAS No. |
31930-36-6 |
|---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
ethyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |
InChI Key |
AELYFQSZXFFNGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CI |
Canonical SMILES |
CCOC(=O)C=CI |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2529417.png)
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
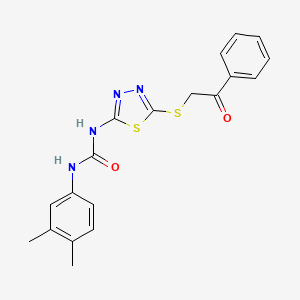
![10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2529421.png)
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)
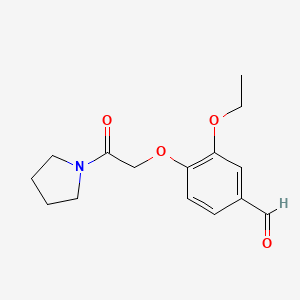
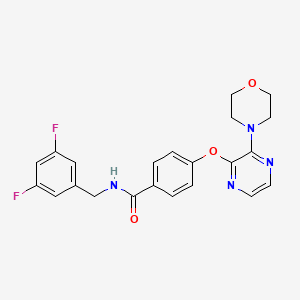
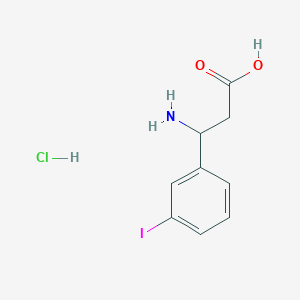
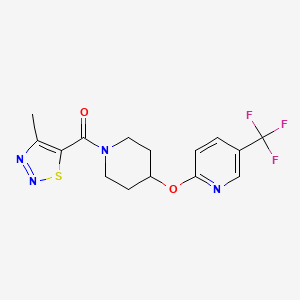
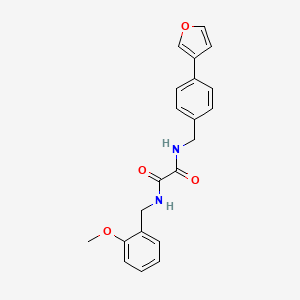
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

![1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B2529439.png)
